molecular formula C19H18N2O2S B2780777 4'-methyl-N-[(pyridin-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide CAS No. 670272-66-9

4'-methyl-N-[(pyridin-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2780777
CAS No.: 670272-66-9
M. Wt: 338.43
InChI Key: IGBWHUMKZRTNDV-UHFFFAOYSA-N
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Description

4'-methyl-N-[(pyridin-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core with a 4-methylphenyl group and a pyridin-2-ylmethyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-methyl-N-[(pyridin-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide typically involves the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an amine under basic conditions.

    Introduction of the 4-methylphenyl group: This step involves the electrophilic aromatic substitution of the benzenesulfonamide with a 4-methylphenyl halide.

    Attachment of the pyridin-2-ylmethyl group: This can be done through a nucleophilic substitution reaction where the benzenesulfonamide reacts with a pyridin-2-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4'-methyl-N-[(pyridin-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4'-methyl-N-[(pyridin-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive sulfonamides.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4'-methyl-N-[(pyridin-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structural features allow it to participate in a wide range of chemical reactions and make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-(4-methylphenyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-15-5-7-16(8-6-15)17-9-11-19(12-10-17)24(22,23)21-14-18-4-2-3-13-20-18/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBWHUMKZRTNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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